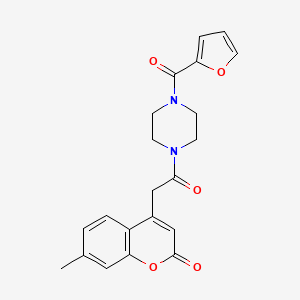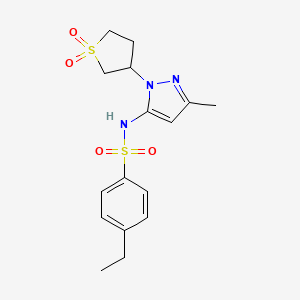
N-(5-Fluoro-2-propoxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Fluoro-2-propoxyphenyl)prop-2-enamide, also known as FPPE, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPPE belongs to the class of compounds known as enamide derivatives, which have been found to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.
作用機序
The exact mechanism of action of N-(5-Fluoro-2-propoxyphenyl)prop-2-enamide is not fully understood. However, it is believed that N-(5-Fluoro-2-propoxyphenyl)prop-2-enamide exerts its biological activities by modulating various signaling pathways in the cells. For example, N-(5-Fluoro-2-propoxyphenyl)prop-2-enamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines. N-(5-Fluoro-2-propoxyphenyl)prop-2-enamide has also been shown to activate the p38 MAPK signaling pathway, which is involved in the induction of apoptosis.
Biochemical and Physiological Effects
N-(5-Fluoro-2-propoxyphenyl)prop-2-enamide has been found to exhibit various biochemical and physiological effects. For example, N-(5-Fluoro-2-propoxyphenyl)prop-2-enamide has been shown to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to the cells. N-(5-Fluoro-2-propoxyphenyl)prop-2-enamide has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
実験室実験の利点と制限
One of the main advantages of N-(5-Fluoro-2-propoxyphenyl)prop-2-enamide is its relatively simple synthesis method, which makes it easily accessible for laboratory research. N-(5-Fluoro-2-propoxyphenyl)prop-2-enamide also exhibits a wide range of biological activities, which makes it a versatile compound for studying various cellular processes. However, one of the limitations of N-(5-Fluoro-2-propoxyphenyl)prop-2-enamide is its low solubility in aqueous solutions, which can make it difficult to study its biological activities in certain experimental setups.
将来の方向性
There are several future directions for the research on N-(5-Fluoro-2-propoxyphenyl)prop-2-enamide. One area of research is the development of N-(5-Fluoro-2-propoxyphenyl)prop-2-enamide-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the elucidation of the exact mechanism of action of N-(5-Fluoro-2-propoxyphenyl)prop-2-enamide, which will help in the development of more targeted and effective drugs. Additionally, the potential use of N-(5-Fluoro-2-propoxyphenyl)prop-2-enamide as a tool for studying cellular processes such as apoptosis and oxidative stress should be explored further.
合成法
The synthesis of N-(5-Fluoro-2-propoxyphenyl)prop-2-enamide involves the reaction of 5-fluoro-2-propoxyaniline with acryloyl chloride in the presence of a base catalyst such as triethylamine. The reaction proceeds via nucleophilic addition of the amine group of 5-fluoro-2-propoxyaniline to the carbonyl group of acryloyl chloride, followed by elimination of hydrogen chloride to form N-(5-Fluoro-2-propoxyphenyl)prop-2-enamide. The yield of N-(5-Fluoro-2-propoxyphenyl)prop-2-enamide can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
科学的研究の応用
N-(5-Fluoro-2-propoxyphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. One of the main areas of research is its anti-inflammatory activity. Studies have shown that N-(5-Fluoro-2-propoxyphenyl)prop-2-enamide can inhibit the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cell lines and animal models. This makes N-(5-Fluoro-2-propoxyphenyl)prop-2-enamide a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research is the anti-cancer activity of N-(5-Fluoro-2-propoxyphenyl)prop-2-enamide. Studies have shown that N-(5-Fluoro-2-propoxyphenyl)prop-2-enamide can induce apoptosis (programmed cell death) in various cancer cell lines such as breast cancer, lung cancer, and leukemia. This makes N-(5-Fluoro-2-propoxyphenyl)prop-2-enamide a potential candidate for the development of anti-cancer drugs.
特性
IUPAC Name |
N-(5-fluoro-2-propoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-3-7-16-11-6-5-9(13)8-10(11)14-12(15)4-2/h4-6,8H,2-3,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABODPZVHPVOUHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)F)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Fluoro-2-propoxyphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-methoxyphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2491089.png)

![N-(1-(1-(2-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B2491094.png)
![2-Methyl-3-phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2491095.png)

![N-[4-(2,6-Difluorophenyl)butan-2-yl]prop-2-enamide](/img/structure/B2491101.png)

![N-[4-(acetylamino)phenyl]-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2491103.png)

![2-methyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B2491105.png)
![1-butan-2-yl-3-(4-chlorophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline](/img/structure/B2491106.png)
![1-[(5,6-Dimethylbenzimidazol-1-yl)methyl]benzotriazole](/img/structure/B2491107.png)
![(E)-ethyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2491108.png)